Ethyl 2-(3-fluoro-2-nitrophenyl)acetate

Lipophilicity Drug Design Physicochemical Properties

Ethyl 2-(3-fluoro-2-nitrophenyl)acetate is a fluorinated and nitrated aromatic ester belonging to the class of ortho-nitro phenylacetic acid derivatives. With a molecular weight of 227.19 g/mol, a computed XLogP3 of 2, and a topological polar surface area (TPSA) of 72.1 Ų , it serves as a versatile synthetic intermediate in medicinal and organic chemistry.

Molecular Formula C10H10FNO4
Molecular Weight 227.19 g/mol
CAS No. 944805-68-9
Cat. No. B3309994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-fluoro-2-nitrophenyl)acetate
CAS944805-68-9
Molecular FormulaC10H10FNO4
Molecular Weight227.19 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=C(C(=CC=C1)F)[N+](=O)[O-]
InChIInChI=1S/C10H10FNO4/c1-2-16-9(13)6-7-4-3-5-8(11)10(7)12(14)15/h3-5H,2,6H2,1H3
InChIKeyGOENVZCZBYDNMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(3-fluoro-2-nitrophenyl)acetate (CAS 944805-68-9): What Sets This Fluorinated Nitroaromatic Ester Apart in Procurement?


Ethyl 2-(3-fluoro-2-nitrophenyl)acetate is a fluorinated and nitrated aromatic ester belonging to the class of ortho-nitro phenylacetic acid derivatives. With a molecular weight of 227.19 g/mol, a computed XLogP3 of 2, and a topological polar surface area (TPSA) of 72.1 Ų [1], it serves as a versatile synthetic intermediate in medicinal and organic chemistry. The precise 3-fluoro-2-nitro substitution pattern distinguishes it from other regioisomeric fluoro-nitrophenylacetates, while its formulation as an ethyl ester—rather than the free carboxylic acid or methyl ester—affords a specific lipophilicity–hydrolytic stability balance that is critical in multi-step synthetic sequences for active pharmaceutical ingredient (API) manufacture [2].

Why Generic Substitution of Ethyl 2-(3-fluoro-2-nitrophenyl)acetate with In-Class Analogs Can Compromise Research Outcomes


Although several aryl nitroacetates share a superficial structural resemblance, they are not interchangeable in synthetic workflows or biological assays. The exact positioning of the fluorine and nitro substituents on the phenyl ring governs both the electronic reactivity in subsequent transformations (e.g., nucleophilic aromatic substitution, reduction selectivity) and the molecular recognition by biological targets. For instance, shifting the fluorine from the 3-position to the 4-position yields ethyl 2-(4-fluoro-2-nitrophenyl)acetate (CAS 1209007-72-6), a compound possessing literally identical computed XLogP3 (2) and TPSA (72.1 Ų) [1], yet the two regioisomers are not considered bioequivalent or synthetically equivalent by any regulatory standard. Similarly, the non-fluorinated analog ethyl 2-(2-nitrophenyl)acetate (CAS 31912-02-4) has one fewer hydrogen-bond acceptor and a higher XLogP3 (2.3) [2], while the free acid form 2-(3-fluoro-2-nitrophenyl)acetic acid (CAS 872141-25-8) shows a substantially lower XLogP3 of 1.3 and introduces a hydrogen-bond donor that alters solubility and membrane permeability [3]. The following quantitative evidence demonstrates precisely where the 3-fluoro-2-nitro substitution pattern, in combination with the ethyl ester prodrug form, creates differentiation that generic replacement cannot replicate.

Quantitative Differentiation Evidence for Ethyl 2-(3-fluoro-2-nitrophenyl)acetate (944805-68-9) vs. Its Closest Analogs


XLogP3 Lipophilicity: How the 3-Fluoro-2-nitro Ethyl Ester Balances Membrane Permeability Relative to the Free Acid and Non-Fluorinated Ester

Ethyl 2-(3-fluoro-2-nitrophenyl)acetate exhibits a computed XLogP3 of 2, which is intermediate between the higher value for the non-fluorinated ethyl ester (XLogP3 = 2.3) and the lower value for the free carboxylic acid form (XLogP3 = 1.3) [1][2][3]. This positions the compound in a lipophilicity range generally considered favorable for passive membrane permeation while avoiding the excessive lipophilicity that can promote promiscuous binding or poor aqueous solubility [4]. In the context of a multi-step synthesis where the ester must cross cell membranes in a cellular assay before intracellular esterase-mediated hydrolysis releases the active acid, the ethyl ester’s XLogP3 of 2 represents a 0.7 log-unit advantage (approx. 5-fold in partition coefficient) over the acid form.

Lipophilicity Drug Design Physicochemical Properties

Hydrogen-Bond Acceptor Count: The Fluorine Contribution to Molecular Recognition in Enzyme Active Sites

The 3-fluoro substituent increases the hydrogen-bond acceptor count of ethyl 2-(3-fluoro-2-nitrophenyl)acetate to 5, compared with 4 for the non-fluorinated analog ethyl 2-(2-nitrophenyl)acetate [1][2]. This additional acceptor site, contributed by the fluorine atom, can engage in orthogonal dipolar interactions with protein backbone amide N–H groups or ordered water molecules in enzyme active sites, a feature that has been specifically exploited in the design of COX-2 inhibitors bearing the 3-fluoro-2-nitrophenyl motif . The 4-fluoro regioisomer (CAS 1209007-72-6) also has 5 hydrogen-bond acceptors, but the spatial vector of the fluorine differs, potentially altering the geometry of the fluorine–protein interaction [3].

Molecular Recognition Enzyme Inhibition Fluorine Chemistry

Purity Benchmarking: Commercial Availability at 98% vs. 95% for the Methyl Ester Analog

Ethyl 2-(3-fluoro-2-nitrophenyl)acetate is routinely supplied at 98% purity or higher by multiple vendors, including Leyan (Cat. No. 1658096, 98%) and Chemscene (Cat. No. CS-0587430, 98%), with accompanying batch-specific QC data (NMR, HPLC, GC) . The corresponding methyl ester analog methyl 2-(3-fluoro-2-nitrophenyl)acetate (CAS 1330632-17-1) is typically offered at a lower minimum purity specification of 95% . For regulatory-sensitive impurity profiling, a 3% absolute purity deficit corresponds to a substantially higher unknown impurity burden—potentially exceeding the 0.1% area/area threshold for individual unidentified impurities under ICH Q3A guidelines [1].

Chemical Purity Synthetic Intermediate Vendor Comparison

Storage Stability: Refrigerated Storage Requirement as an Indicator of Thermal Sensitivity vs. Room-Temperature Non-Fluorinated Analog

Ethyl 2-(3-fluoro-2-nitrophenyl)acetate requires storage sealed in a dry environment at 2–8 °C to maintain long-term stability . In contrast, the non-fluorinated analog ethyl 2-(2-nitrophenyl)acetate (CAS 31912-02-4) is a solid with a melting point of 67 °C and is typically stored at ambient room temperature . The refrigerated storage requirement for the fluorinated compound likely reflects a lower melting point and/or enhanced susceptibility to thermal degradation—possibly ester hydrolysis or nitro group reduction—that is not observed with the non-fluorinated counterpart [1].

Storage Stability Thermal Sensitivity Inventory Management

Regiochemical Integrity for COX-2 Inhibitor Development: The 3-Fluoro-2-nitro Scaffold as a Privileged Pharmacophoric Motif

The 3-fluoro-2-nitrophenyl moiety is recognized as a privileged scaffold for the development of selective cyclooxygenase-2 (COX-2) inhibitors. The corresponding free acid, 2-(3-fluoro-2-nitrophenyl)acetic acid (CAS 872141-25-8), has been explicitly profiled for COX-2 inhibition and is marketed as a building block for NSAID development with improved gastrointestinal safety profiles . The ethyl ester serves as a protected, membrane-permeable prodrug form that can be hydrolyzed in situ to the active acid. This dual role—synthetic intermediate and prodrug precursor—is not achievable with the 4-fluoro-2-nitro regioisomer (CAS 1209007-72-6), which has not been linked to COX-2 inhibitor development in the same manner, underscoring the critical importance of the fluorine position for biological target engagement [1].

COX-2 Inhibition Pharmacophore Medicinal Chemistry

When to Procure Ethyl 2-(3-fluoro-2-nitrophenyl)acetate (944805-68-9): Evidence-Backed Application Scenarios


COX-2 Inhibitor Lead Generation: Prodrug Approach with the 3-Fluoro-2-nitro Scaffold

When a medicinal chemistry program targets selective COX-2 inhibition and requires a cell-permeable prodrug that releases the active 3-fluoro-2-nitrophenylacetic acid upon intracellular esterase cleavage, ethyl 2-(3-fluoro-2-nitrophenyl)acetate is the appropriate procurement choice. Its XLogP3 of 2 provides a 0.7 log-unit lipophilicity advantage over the free acid, facilitating passive membrane diffusion in cellular assays [1][2]. The 3-fluoro-2-nitro regiochemistry has been specifically associated with COX-2 inhibitor development, unlike the 4-fluoro isomer .

Multi-Step API Synthesis Requiring Chemoselective Nitro Group Reduction

In synthetic sequences where the nitro group must be selectively reduced to an amine in the presence of the ethyl ester moiety—e.g., for constructing benzodiazepine or indole scaffolds—the target compound offers a defined reactivity profile. Its synthesis via nitration of ethyl 2-fluorophenylacetate is a well-precedented electrophilic aromatic substitution [3], and the resulting 2-nitro group is activated for reduction by the ortho-fluoro substituent. The 98% commercial purity minimizes interference from side products that could complicate subsequent reduction steps .

Laboratory-Scale Fragment-Based Drug Discovery (FBDD) Requiring a Fluorinated Aromatic Building Block

For FBDD campaigns that demand a fluorinated aromatic fragment with a synthetically tractable ester handle, ethyl 2-(3-fluoro-2-nitrophenyl)acetate provides dual orthogonal functionalization points: the nitro group for elaboration to amides, anilines, or heterocycles, and the ethyl ester for hydrolysis, transesterification, or reduction. The compound's availability at 98% purity from multiple vendors, with QC documentation (NMR, HPLC, GC) , reduces the iterative synthesis burden inherent in fragment elaboration workflows.

Impurity Reference Standard Procurement for Flurbiprofen API Manufacturing

Although the target compound is not itself a Flurbiprofen impurity (the corresponding impurity features a propanoate side chain), its close structural analogy to the Flurbiprofen impurity series makes it a valuable reference standard for method development and validation in quality control laboratories. Its well-defined physicochemical profile (XLogP3 = 2, TPSA = 72.1 Ų [1]) and documented storage requirements (2–8 °C, sealed dry) facilitate its use as a system suitability standard in HPLC impurity profiling of Flurbiprofen drug substance.

Quote Request

Request a Quote for Ethyl 2-(3-fluoro-2-nitrophenyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.